2-((5-Bromopiridin-2-il)amino)etanol

Descripción general

Descripción

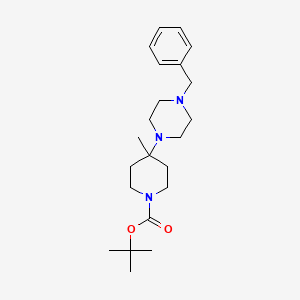

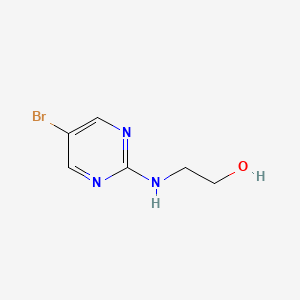

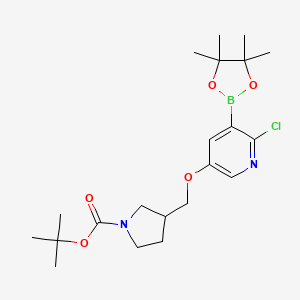

2-((5-Bromopyrimidin-2-yl)amino)ethanol is a useful research compound. Its molecular formula is C6H8BrN3O and its molecular weight is 218.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-((5-Bromopyrimidin-2-yl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-Bromopyrimidin-2-yl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la Hipertensión Arterial Pulmonar

2-((5-Bromopiridin-2-il)amino)etanol: está estructuralmente relacionado con macitentan, un antagonista dual del receptor de endotelina utilizado en el tratamiento de la hipertensión arterial pulmonar . La capacidad del compuesto para bloquear los receptores de endotelina, que están implicados en la patofisiología de la hipertensión arterial pulmonar, lo convierte en un posible candidato para el desarrollo de nuevos tratamientos para esta condición.

Agente Antihipertensivo

Debido a su similitud estructural con agentes antihipertensivos conocidos, este compuesto puede servir como punto de partida para la síntesis de nuevos fármacos destinados a controlar la presión arterial alta. Su papel como antagonista del receptor de endotelina puede ser particularmente beneficioso para reducir la resistencia vascular y la presión arterial .

Desarrollo de Fármacos Huérfanos

La relevancia del compuesto con macitentan sugiere su potencial como fármaco huérfano, una categoría de productos farmacéuticos desarrollados específicamente para tratar enfermedades médicas raras, también conocidas como enfermedades huérfanas . Esta aplicación es significativa debido a la falta de incentivos financieros para que el sector privado desarrolle tratamientos para estas condiciones, que no son rentables.

Síntesis de Derivados de Pirimidina

5-BROMO-2-(2-HIDROXIETILAMINO)PIRIMIDINA: puede utilizarse en la síntesis de diversos derivados de pirimidina, que son importantes en la química medicinal. Los anillos de pirimidina están presentes en muchos productos farmacéuticos y son valiosos por sus diversas actividades biológicas .

Investigación y Síntesis Química

Este compuesto puede utilizarse en la investigación química como bloque de construcción para la síntesis de moléculas más complejas. Su átomo de bromo y su grupo aminoetanol lo convierten en un reactivo versátil para sustituciones y otras transformaciones químicas .

Ciencia de Materiales

En la ciencia de materiales, el compuesto podría explorarse para el desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas, dado que la pirimidina y sus derivados a menudo juegan un papel en el campo de los polímeros conductores .

Estudios Bioquímicos

El potencial del compuesto para interactuar con varias enzimas y receptores lo convierte en una herramienta valiosa para los estudios bioquímicos, particularmente en la comprensión de los mecanismos de las enfermedades y el desarrollo de estrategias terapéuticas .

Química Agrícola

En la química agrícola, los derivados de la pirimidina, como 5-BROMO-2-(2-HIDROXIETILAMINO)PIRIMIDINA, pueden investigarse por su posible uso como herbicidas o pesticidas, contribuyendo a la protección de los cultivos y la optimización del rendimiento .

Mecanismo De Acción

Target of Action

The primary targets of 2-((5-Bromopyrimidin-2-yl)amino)ethanol are currently unknown. This compound is a derivative of pyrimidine, a basic structure in many biological molecules such as nucleotides. Therefore, it could potentially interact with a variety of biological targets .

Mode of Action

Given its structural similarity to pyrimidine, it might interact with biological targets in a similar manner as other pyrimidine derivatives .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-((5-Bromopyrimidin-2-yl)amino)ethanol are not well-documented. These properties are crucial for understanding the bioavailability of the compound. Future studies should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound .

Propiedades

IUPAC Name |

2-[(5-bromopyrimidin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c7-5-3-9-6(10-4-5)8-1-2-11/h3-4,11H,1-2H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWWENNIWOWMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675147 | |

| Record name | 2-[(5-Bromopyrimidin-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-42-0 | |

| Record name | 2-[(5-Bromo-2-pyrimidinyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5-Bromopyrimidin-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol](/img/structure/B1522267.png)

![6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1522269.png)

![6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1522277.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine](/img/structure/B1522278.png)